

# Mass Spectrometry Fragmentation of N-Ethylpentan-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Ethylpentan-2-amine*

Cat. No.: *B1353153*

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This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **N-Ethylpentan-2-amine** (C<sub>7</sub>H<sub>17</sub>N). The document details the primary fragmentation pathways under electron ionization (EI), presents quantitative data derived from a closely related isomer, and outlines a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to support researchers and professionals in the identification, characterization, and quantification of this compound in various matrices.

## Introduction to the Fragmentation of Aliphatic Amines

Under electron ionization, aliphatic amines characteristically undergo fragmentation through  $\alpha$ -cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing cation. For secondary amines such as **N-Ethylpentan-2-amine**, multiple  $\alpha$ -cleavage pathways are possible, leading to a series of characteristic fragment ions in the mass spectrum. The relative abundance of these fragments is influenced by the stability of the resulting carbocation and the neutral radical lost.

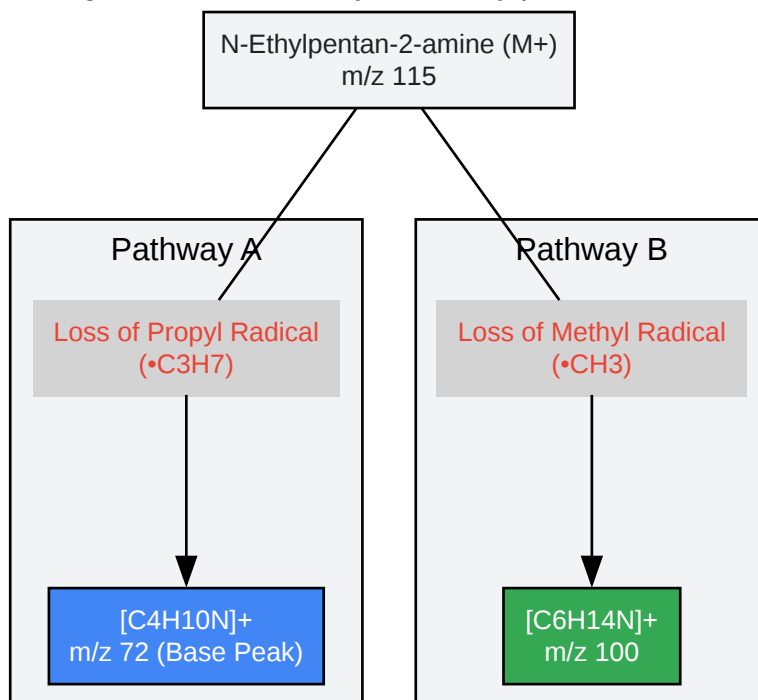
## Predicted Fragmentation Pattern of N-Ethylpentan-2-amine

**N-Ethylpentan-2-amine** has a molecular weight of 115.22 g/mol .<sup>[1]</sup> The primary fragmentation of the molecular ion ( $m/z$  115) is expected to occur via two main  $\alpha$ -cleavage pathways:

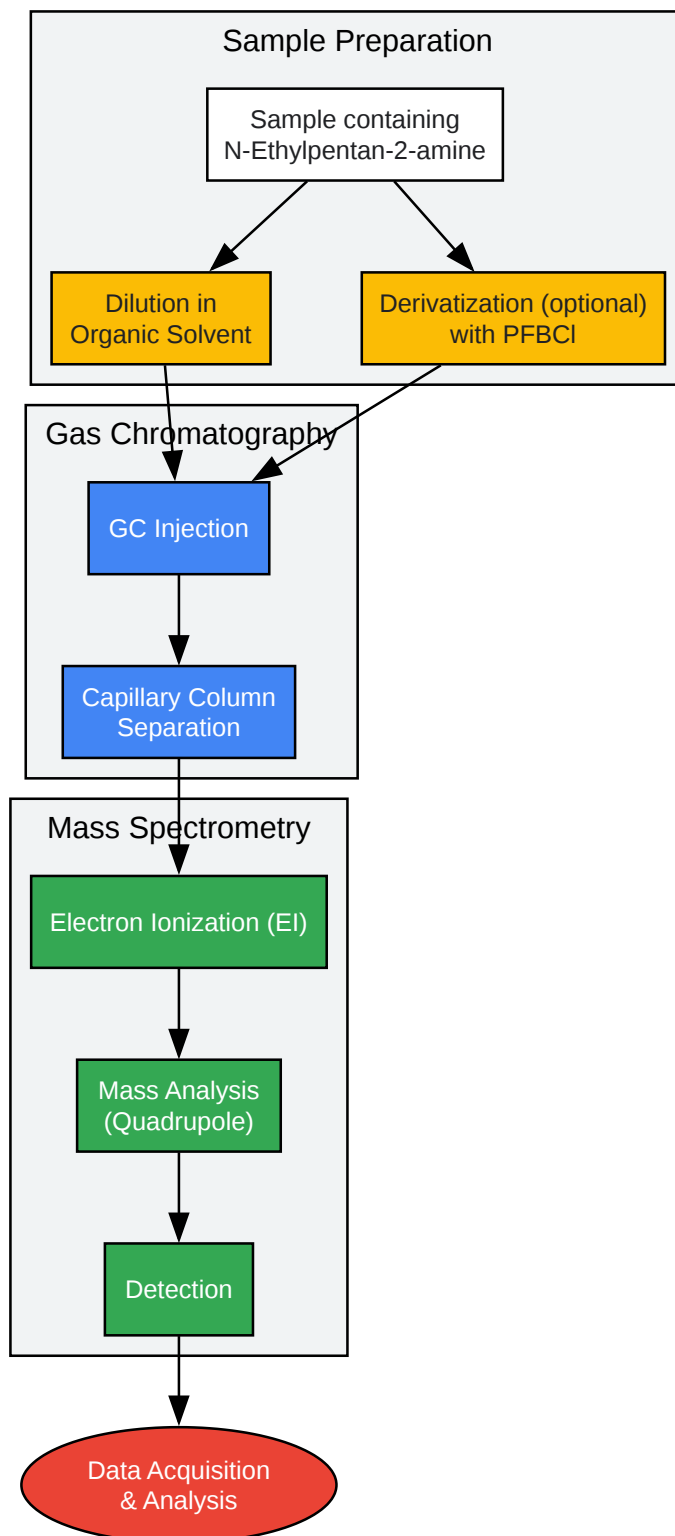
- Pathway A: Loss of a propyl radical ( $\bullet\text{C}_3\text{H}_7$ ). This involves the cleavage of the bond between the second and third carbon atoms of the pentyl chain, leading to the formation of a resonance-stabilized iminium ion with a mass-to-charge ratio ( $m/z$ ) of 72. This is predicted to be the most favorable fragmentation, resulting in the base peak of the spectrum.
- Pathway B: Loss of a methyl radical ( $\bullet\text{CH}_3$ ). This pathway involves the cleavage of the bond between the ethyl group and the nitrogen atom, resulting in a fragment ion with an  $m/z$  of 100.

A visual representation of these primary fragmentation pathways is provided in the diagram below.

## Fragmentation Pathway of N-Ethylpentan-2-amine



## GC-MS Experimental Workflow for N-Ethylpentan-2-amine

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## References

- 1. N-Ethylpentan-2-amine | C<sub>7</sub>H<sub>17</sub>N | CID 12426730 - PubChem [pubchem.ncbi.nlm.nih.gov]
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